![molecular formula C13H16N2O B2466272 N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide CAS No. 2361639-65-6](/img/structure/B2466272.png)
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide, also known as MDPI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a drug candidate. It belongs to the class of isoquinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It may also act as an antioxidant and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and neuroprotective effects. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide in lab experiments is its potential as a drug candidate for various diseases. However, one limitation is the lack of understanding of its mechanism of action and potential side effects.
Future Directions
Further research is needed to fully understand the mechanism of action of N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide and its potential use as a drug candidate. Future studies may also investigate its efficacy and safety in animal models and clinical trials. In addition, N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide may be modified to improve its potency and selectivity for specific diseases.
Synthesis Methods
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been synthesized using various methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-methyl-3,4-dihydroisoquinoline with acryloyl chloride in the presence of a base. The resulting product is then purified using column chromatography.
Scientific Research Applications
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been studied for its potential use as a drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In addition, N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-3-13(16)14-12-5-4-10-6-7-15(2)9-11(10)8-12/h3-5,8H,1,6-7,9H2,2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUWGMINGVZLNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-3,4-dihydro-1H-isoquinolin-7-yl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.